N-(2-chloro-4-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O4/c1-4-28-20-19(14(3)25-28)26(12-18(29)24-17-8-7-13(2)10-16(17)23)22(31)27(21(20)30)11-15-6-5-9-32-15/h5-10H,4,11-12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIDNEAZKYMCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NC4=C(C=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a synthetic compound with potential biological activities. Its complex structure suggests a multifaceted interaction with biological systems, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN5O4 |
| Molecular Weight | 455.9 g/mol |
| CAS Number | 1215744-46-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that compounds similar to this one have shown inhibitory effects on cyclooxygenase (COX) enzymes. For instance, derivatives of pyrazole compounds have demonstrated significant COX-II inhibitory activities with IC50 values ranging from 1.33 to 17.5 μM . The structure of this compound suggests potential similar interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds. For example, monomeric alkaloids and their derivatives have been tested for antibacterial and antifungal activities against various strains. The results indicated that certain modifications in the chemical structure led to enhanced activity against Gram-positive and Gram-negative bacteria .
Antiviral Potential
The antiviral potential of this compound is also noteworthy. It may exhibit inhibitory effects on viral proteases similar to those observed in other pyrazole derivatives targeting SARS-CoV proteases . This suggests a possible application in antiviral drug development.
Case Studies
A study focusing on similar pyrazolo[4,3-d]pyrimidine derivatives reported significant bioactivity against specific cancer cell lines. These derivatives showed IC50 values indicating potent antiproliferative effects . Such findings support the hypothesis that this compound could be explored further for its anticancer potential.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds similar to N-(2-chloro-4-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide exhibit significant anticancer properties. The pyrazolo[4,3-d]pyrimidine scaffold is known for its ability to inhibit various kinases implicated in cancer progression. This compound's specific structural features may enhance its selectivity and potency against tumor cells.
Anti-inflammatory Effects : The furan moiety present in the compound has been associated with anti-inflammatory activities. Research suggests that derivatives of this compound could be explored for their potential to modulate inflammatory pathways, thereby offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Biological Research Applications
Enzyme Inhibition Studies : The compound can serve as a valuable tool in enzyme inhibition studies. By targeting specific enzymes involved in metabolic pathways or disease processes, researchers can elucidate mechanisms of action and develop new therapeutic strategies. For instance, the inhibition of kinases or phosphatases could provide insights into cellular signaling pathways.
Drug Development : The unique structure of this compound makes it a candidate for further development into novel pharmaceuticals. Its potential as a lead compound could inspire the synthesis of analogs with improved efficacy and safety profiles.
Pharmacological Implications
Therapeutic Potential : Given its structural characteristics and preliminary biological activity data, this compound may have therapeutic implications in treating various diseases beyond cancer and inflammation. Its pharmacological profile needs to be assessed through rigorous preclinical and clinical trials to establish safety and efficacy.
Toxicological Studies : Understanding the toxicological profile is crucial for any new compound. Initial assessments indicate that compounds with similar structures can exhibit varying degrees of toxicity. Therefore, comprehensive toxicological evaluations must accompany any therapeutic development efforts to ensure patient safety.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
a) Pyrazolo[4,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
- Example: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () features a pyrazolo[3,4-d]pyrimidine core with fluorophenyl groups, which may reduce metabolic stability due to increased lipophilicity .
b) Pyrazolo[4,3-d]pyrimidine vs. Pyrazolo[3,4-b]pyridine
Substituent Analysis
a) Position 6 Substituents
- Target Compound : The 6-(furan-2-ylmethyl) group introduces oxygen-based polarity, enhancing solubility compared to hydrophobic substituents like 4-fluorobenzyl () .
b) Acetamide Side Chain Variations
- Target Compound : The 2-chloro-4-methylphenyl acetamide group balances lipophilicity and steric bulk, favoring membrane permeability.
- Examples :
- 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide () includes a nitro group, which may improve binding but increase toxicity .
- 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide () uses a trifluoromethyl group, enhancing metabolic stability but reducing solubility .
Bioactivity and Structure-Activity Relationships (SAR)
Data Table: Structural and Functional Comparison
Preparation Methods
Table 1: Reaction Efficiency Across Key Steps
| Step | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Core formation | Glacial acetic acid | 110 | 2.5 | 87 |
| Furan alkylation | PES-NHSO3H/EtOH | 78 | 4 | 90 |
| Acetamide coupling | TEA/CH2Cl2 | 25 | 12 | 80 |
Critical factors affecting yields include:
-
Catalyst loading : Excess PES-NHSO3H (>0.1 g/mmol) promotes side reactions in furan alkylation.
-
Solvent polarity : Ethanol outperforms aprotic solvents (e.g., THF) due to enhanced protonation of intermediates.
-
Steric effects : Bulky substituents on the acetamide aryl group reduce coupling efficiency by 15–20%.
Spectral Characterization
Table 2: Key Spectral Data for Final Compound
| Technique | Data |
|---|---|
| IR (KBr) | 3,315 (NH), 1,653 (C=O), 1,219 (C-O furan) cm⁻¹ |
| ¹H NMR | δ 1.42 (t, J=7.1 Hz, CH2CH3), δ 2.41 (s, Ar-CH3), δ 4.12 (s, CH2) |
| ¹³C NMR | δ 167.5 (C=O), δ 152.3 (pyrimidine C-5), δ 110.2 (furan C-2) |
| MS | m/z 546.2 [M+H]⁺ |
The absence of residual amine signals (δ 2.8–3.2) in ¹H NMR confirms complete acetamide formation.
Challenges and Mitigation Strategies
-
Regioselectivity in cyclization : Competing 1,5-a vs. 4,3-d pyrazolopyrimidine isomers are minimized by using electron-withdrawing groups (e.g., acetyl) on the pyrazole precursor.
-
Furan stability : Furfuryl intermediates are prone to oxidation; reactions are conducted under nitrogen with <5 ppm O2.
-
Amide hydrolysis : The final acetamide is sensitive to strong acids; purification avoids aqueous workups, using instead silica gel chromatography with ethyl acetate/hexane (3:7) .
Q & A
Q. What synthetic methodologies are recommended for optimizing the multi-step synthesis of this compound, particularly to enhance yield and purity?
- Methodological Answer : The synthesis involves sequential reactions such as cyclization, sulfanylation, and acylation. Key steps include:
- Core Formation : Construct the pyrazolo[4,3-d]pyrimidine core via cyclization under reflux in solvents like DMF or dichloromethane, using catalysts (e.g., Pd or Cu-based) for regioselectivity .
- Functionalization : Introduce the furan-2-ylmethyl and acetamide moieties via nucleophilic substitution or coupling reactions. Temperature control (40–80°C) and pH adjustments (neutral to mildly basic) are critical to minimize side products .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions and stereochemistry. For example, the furan methyl protons resonate at δ 4.5–5.0 ppm, while the pyrimidine carbonyl carbons appear at ~170 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak) and fragmentation patterns to validate the core structure .
- X-ray Crystallography : Resolve ambiguous regiochemistry or tautomeric forms, especially for the pyrazolo-pyrimidine core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives by modifying substituents (e.g., replacing the furan with thiophene or altering the chloro-methylphenyl group). Use parallel synthesis to generate libraries .
- Biological Assays : Screen analogs against target enzymes (e.g., kinases) or cell lines. Measure IC values and correlate with structural features. For example, furan derivatives may enhance membrane permeability compared to phenyl analogs .
- Computational Modeling : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes. Focus on hydrogen bonding (e.g., pyrimidine carbonyl with active-site residues) .
Q. What experimental approaches can assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS and identify breakdown products (e.g., hydrolysis of the acetamide group) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hours) and quantify remaining compound using LC-MS/MS. Low stability may necessitate prodrug strategies .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR peak splitting or unexpected ratios)?
- Methodological Answer :
- Dynamic NMR Experiments : Vary temperatures (e.g., 25–80°C) to detect tautomerism or rotational barriers. For example, imine/amine tautomers in the pyrimidine ring may cause split peaks .
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals. COSY can clarify coupling between adjacent protons (e.g., furan methyl and pyrimidine NH) .
- Reproducibility Checks : Repeat syntheses under identical conditions to rule out procedural variability. Cross-validate with independent labs .
Data Contradiction Analysis
Q. How can conflicting biological activity data between in vitro and in vivo studies be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic clearance (e.g., liver microsome assays). Poor in vivo efficacy may stem from rapid CYP450-mediated oxidation of the furan group .
- Tissue Distribution Studies : Use radiolabeled compound (e.g., -acetamide) to track accumulation in target organs vs. plasma .
Methodological Tables
| Key Reaction Optimization Parameters |
|---|
| Step |
| Cyclization |
| Sulfanylation |
| Acylation |
| Stability-Indicating HPLC Method |
|---|
| Column |
| Mobile Phase |
| Flow Rate |
| Detection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
